An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 2-methylhydrazinecarboxylate
An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 2-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 2-methylhydrazinecarboxylate, a key intermediate in modern organic synthesis and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed, plausible synthesis protocol and predicted spectroscopic data based on established chemical principles and data from closely related analogs. This document serves as a practical resource for the synthesis, characterization, and utilization of this important hydrazine derivative.
Chemical Structure
Tert-butyl 2-methylhydrazinecarboxylate, with the IUPAC name tert-butyl N-(methylamino)carbamate, is a hydrazine derivative in which one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group and the other is substituted with a methyl group.
Synthesis Protocol
The following protocol describes a reliable method for the synthesis of tert-butyl 2-methylhydrazinecarboxylate via the Boc-protection of methylhydrazine. This procedure is adapted from a general method for the synthesis of tert-butyl carbazate.[1]
2.1. Materials and Reagents
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Methylhydrazine
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Di-tert-butyl dicarbonate (Boc)₂O
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Isopropyl alcohol (IPA)
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
2.2. Experimental Procedure
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To a round-bottom flask containing a magnetic stir bar, add methylhydrazine (1.0 eq.).
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Dissolve the methylhydrazine in isopropyl alcohol (approximately 10 mL per gram of methylhydrazine).
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in a minimal amount of isopropyl alcohol.
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Add the di-tert-butyl dicarbonate solution dropwise to the cooled, stirring solution of methylhydrazine over a period of 30 minutes.
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Allow the reaction mixture to stir at 0 °C for an additional 2 hours.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the resulting residue in dichloromethane.
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Dry the organic solution over anhydrous magnesium sulfate.
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Filter the solution to remove the drying agent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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The product can be further purified by flash column chromatography on silica gel if necessary.
Experimental Workflow
The general workflow for the synthesis and purification of tert-butyl 2-methylhydrazinecarboxylate is illustrated below.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for tert-butyl 2-methylhydrazinecarboxylate. These predictions are based on the experimental data for the closely related analog, tert-butyl carbazate, and established principles of spectroscopic interpretation.[1][2]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) |
| Chemical Shift (δ) ppm |
| ~6.8 |
| ~3.5 |
| 2.45 |
| 1.46 |
| ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm |
| ~157 |
| ~80.5 |
| ~35 |
| 28.3 |
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
| FT-IR (Predicted) |
| Frequency (cm⁻¹) |
| 3300-3400 |
| 2950-3000 |
| ~1700 |
| 1500-1550 |
| 1150-1250 |
| 1000-1100 |
4.3. Mass Spectrometry (MS)
| Mass Spectrometry (Predicted) |
| m/z |
| 147.1134 |
| 169.0953 |
| 91.0868 |
| 57.0704 |
Detailed Experimental Protocols for Spectroscopic Analysis
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
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The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Data is processed using standard NMR software.
5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
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The FT-IR spectrum is recorded on an FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
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A small amount of the solid or liquid sample is placed directly on the ATR crystal.
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The spectrum is recorded in the range of 4000-400 cm⁻¹.
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Data is reported in wavenumbers (cm⁻¹).
5.3. Mass Spectrometry (MS)
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High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
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The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
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Data is acquired in positive ion mode.
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The mass-to-charge ratio (m/z) is reported.
Logical Workflow for Structure Elucidation
The structural confirmation of tert-butyl 2-methylhydrazinecarboxylate relies on a logical interpretation of data from multiple spectroscopic techniques.
By combining the information from these techniques—the proton and carbon framework from NMR, the identification of key functional groups from FT-IR, and the molecular weight and fragmentation from mass spectrometry—the precise structure of tert-butyl 2-methylhydrazinecarboxylate can be confidently determined.
